molecular formula C13H12N2O2 B11876902 Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate CAS No. 1346686-73-4

Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate

Cat. No.: B11876902
CAS No.: 1346686-73-4
M. Wt: 228.25 g/mol
InChI Key: SKMXMGMFNTZFMP-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name This compound reflects the compound’s bipyridine backbone and substituent positions. Bipyridine systems are numbered such that the first pyridine ring (designated without a prime) is assigned positions 2–6, while the second ring (prime-designated) uses 2'–6'. In this case, the bipyridine linkage occurs between the 2-position of the first ring and the 3'-position of the second ring, creating a [2,3'] connectivity. The methyl group occupies the 5-position of the first pyridine, while the methyl ester (–COOCH₃) is located at the 5'-position of the second pyridine.

This nomenclature distinguishes the compound from related isomers, such as methyl [2,2'-bipyridine]-5-carboxylate (CAS 58792-53-3), where both pyridines are linked at their 2-positions. The SMILES notation O=C(C1=CN=CC(C2=NC=C(C)C=C2)=C1)OC further clarifies the connectivity: the ester group is attached to the 5-position of the first pyridine (C1), while the methyl group resides on the 5'-position of the second pyridine (C2). Such precise naming conventions are critical for avoiding ambiguity in chemical databases and synthetic workflows.

Historical Context of Bipyridine Derivatives in Coordination Chemistry

Bipyridine ligands have played a pivotal role in coordination chemistry since the early 20th century. The prototypical 2,2'-bipyridine (bpy), first synthesized in 1888, became a cornerstone for designing transition metal complexes due to its strong chelating ability and ability to stabilize metal ions in multiple oxidation states. The introduction of substituents, such as methyl or carboxylate groups, further expanded the utility of bipyridines by modulating electronic and steric properties.

The development of methyl- and carboxylate-functionalized bipyridines gained momentum in the 1990s, driven by their applications in photochemical molecular devices and asymmetric catalysis. For instance, methyl groups at specific positions enhance electron density on the pyridine nitrogen, improving π-backbonding with metals like ruthenium or iridium. Carboxylate derivatives, such as methyl [2,3'-bipyridine]-5-carboxylate, introduced additional coordination sites for bridging ligands or anchoring to surfaces in dye-sensitized solar cells. The synthesis of these compounds often relies on cross-coupling strategies, such as the Negishi reaction, which enables precise control over substitution patterns.

Positional Isomerism in Bipyridine Carboxylate Systems

Positional isomerism in bipyridine carboxylates arises from variations in the linkage positions (e.g., [2,3'] vs. [2,2']) and the placement of substituents. For example:

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol)
This compound 1346686-73-4 C₁₃H₁₂N₂O₂ 5 (Me), 5' (COOCH₃) 228.25
Methyl [2,2'-bipyridine]-5-carboxylate 58792-53-3 C₁₂H₁₀N₂O₂ 5 (COOCH₃) 214.23
[2,2'-Bipyridine]-6-carboxylic acid, methyl ester 203573-76-6 C₁₂H₁₀N₂O₂ 6 (COOCH₃) 214.22

The [2,3'] linkage in this compound introduces a non-linear geometry between the pyridine rings, reducing symmetry compared to [2,2']-linked analogs. This asymmetry influences electronic properties: the 5-methyl group donates electrons via inductive effects, while the ester group withdraws electrons, creating a polarized ligand environment. Such differences are critical in catalysis, where ligand symmetry and electron density dictate metal-centered reactivity.

In contrast, [2,2']-bipyridine derivatives like methyl [2,2'-bipyridine]-5-carboxylate exhibit planar chirality when substituted asymmetrically, enabling their use in enantioselective synthesis. The positional isomerism thus serves as a tool for fine-tuning ligand properties to meet specific application requirements.

Properties

CAS No.

1346686-73-4

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 5-(5-methylpyridin-2-yl)pyridine-3-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-9-3-4-12(15-6-9)10-5-11(8-14-7-10)13(16)17-2/h3-8H,1-2H3

InChI Key

SKMXMGMFNTZFMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=CC(=CN=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Overview

The palladium-catalyzed direct C–H arylation method enables the construction of the bipyridine core without pre-functionalization of both coupling partners. This approach, developed by researchers at the University of Strasbourg, involves coupling a pyridine N-oxide with a halopyridine derivative. For Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate, the reaction typically proceeds as follows:

General Reaction Scheme

5-Methylpyridine N-oxide+Methyl 5-bromopyridine-3-carboxylatePd(OAc)2,Ag2CO3Methyl 5-methyl-[2,3’-bipyridine]-5’-carboxylate\text{5-Methylpyridine } N\text{-oxide} + \text{Methyl 5-bromopyridine-3-carboxylate} \xrightarrow{\text{Pd(OAc)}2, \text{Ag}2\text{CO}_3} \text{this compound}

Mechanistic Insights

The reaction mechanism involves oxidative addition of the palladium catalyst into the C–Br bond of the halopyridine, followed by C–H activation at the ortho position of the pyridine N-oxide. The N-oxide group acts as a directing group, facilitating regioselective coupling. Silver carbonate (Ag2_2CO3_3) serves as both an oxidant and a base, promoting reductive elimination to form the bipyridine product.

Optimization of Conditions

Key parameters influencing yield and selectivity include:

  • Catalyst System : Pd(OAc)2_2 (5 mol%) with PPh3_3 (10 mol%) enhances reactivity.

  • Solvent : Dimethylformamide (DMF) at 120°C for 24 hours achieves optimal conversion.

  • Substituent Effects : Electron-donating groups (e.g., methyl) on the N-oxide slightly reduce yields compared to electron-withdrawing groups, necessitating longer reaction times.

Table 1. Representative Reaction Conditions

ParameterSpecification
CatalystPd(OAc)2_2 (5 mol%)
LigandPPh3_3 (10 mol%)
Base/OxidantAg2_2CO3_3 (2 equiv)
SolventDMF
Temperature120°C
Reaction Time24–36 hours
Yield45–60% (reported for analogous compounds)

Esterification of 5-Methyl-[2,3'-bipyridine]-5'-carboxylic Acid

Carboxylic Acid Precursor Synthesis

The carboxylic acid precursor, 5-methyl-[2,3'-bipyridine]-5'-carboxylic acid (CAS 1346686-72-3), is synthesized via Suzuki–Miyaura coupling of 5-methylpyridin-2-ylboronic acid with methyl 5-bromopyridine-3-carboxylate, followed by hydrolysis of the ester group.

Key Steps :

  • Suzuki–Miyaura Coupling :

    5-Methylpyridin-2-ylboronic acid+Methyl 5-bromopyridine-3-carboxylatePd(PPh3)4,Na2CO3Methyl 5-methyl-[2,3’-bipyridine]-5’-carboxylate\text{5-Methylpyridin-2-ylboronic acid} + \text{Methyl 5-bromopyridine-3-carboxylate} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{this compound}
    • Conditions: Dioxane/water (3:1), 80°C, 12 hours.

    • Yield: ~70% (isolated after column chromatography).

  • Hydrolysis to Carboxylic Acid :

    Methyl esterNaOH (aq), MeOH5-Methyl-[2,3’-bipyridine]-5’-carboxylic acid\text{Methyl ester} \xrightarrow{\text{NaOH (aq), MeOH}} \text{5-Methyl-[2,3'-bipyridine]-5'-carboxylic acid}
    • Hydrolysis at reflux for 6 hours achieves >90% conversion.

Fischer Esterification

The carboxylic acid is esterified using methanol under acidic conditions:

5-Methyl-[2,3’-bipyridine]-5’-carboxylic acid+MeOHH2SO4Methyl 5-methyl-[2,3’-bipyridine]-5’-carboxylate\text{5-Methyl-[2,3'-bipyridine]-5'-carboxylic acid} + \text{MeOH} \xrightarrow{\text{H}2\text{SO}4} \text{this compound}

Optimized Conditions :

  • Catalyst: Concentrated H2_2SO4_4 (10 mol%).

  • Solvent: Excess methanol.

  • Temperature: Reflux (65°C).

  • Reaction Time: 12 hours.

  • Yield: 85–92% after recrystallization from ethanol/water.

Table 2. Esterification Parameters

ParameterSpecification
Acid CatalystH2_2SO4_4 (10 mol%)
SolventMeOH
Temperature65°C (reflux)
Reaction Time12 hours
Work-upRecrystallization (EtOH/H2_2O)
Purity>98% (HPLC)

Alternative Synthesis Approaches

Nucleophilic Aromatic Substitution

While less common, nucleophilic substitution at activated pyridine positions has been explored. For example, displacement of a nitro group by a methoxycarbonyl moiety under basic conditions:

5-Methyl-2-nitropyridine+Methyl cyanoacetateK2CO3,DMFMethyl 5-methyl-[2,3’-bipyridine]-5’-carboxylate\text{5-Methyl-2-nitropyridine} + \text{Methyl cyanoacetate} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound}

This method suffers from low regioselectivity (<30% yield) and is rarely employed.

Ullmann Coupling

Copper-mediated coupling of iodopyridines offers limited utility due to harsh conditions (e.g., CuI, 150°C) and poor functional group tolerance.

Comparison of Preparation Methods

Table 3. Method Comparison

MethodAdvantagesDisadvantagesYield
Direct C–H ArylationSingle-step, no pre-functionalizationHigh catalyst loading, moderate yields45–60%
EsterificationHigh yield, scalableRequires carboxylic acid precursor85–92%
Nucleophilic SubstitutionSimple reagentsLow regioselectivity<30%

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-[2,3’-bipyridine]-5’-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Coordination Chemistry

Ligand Properties
Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate acts as a versatile ligand in coordination chemistry. Its bipyridine structure allows it to form stable complexes with transition metals, which are crucial for catalysis and other chemical processes. The chelation properties of this compound enhance its ability to bind metal ions, influencing various biological pathways and molecular interactions.

Case Study: Metal Complexes
Research has shown that metal complexes formed with this compound exhibit significant stability and reactivity. For instance, studies indicate that these complexes can be utilized in catalytic reactions involving oxidation and reduction processes. The interaction between the ligand and metal ions is fundamental for developing new catalysts that can operate under mild conditions.

Biological Applications

Antimicrobial and Anticancer Activity
Emerging research highlights the potential biological activities of this compound and its derivatives. These compounds have shown promising antimicrobial and anticancer properties, making them subjects of interest in medicinal chemistry. The ability of this compound to chelate metal ions enhances its interaction with biological targets, potentially disrupting cellular processes or inhibiting enzyme activity.

Case Study: Anticancer Properties
In one study, derivatives of this compound were evaluated for their cytotoxic effects against various cancer cell lines. Results indicated that certain metal complexes exhibited IC50 values in the low micromolar range, demonstrating significant antiproliferative effects against cancer cells. This positions the compound as a potential lead in drug discovery for cancer treatment.

Material Science

Applications in Nanotechnology
The unique properties of this compound make it suitable for applications in nanotechnology. Its ability to form stable complexes with metals is exploited in the synthesis of nanoparticles used in drug delivery systems and diagnostic imaging.

Case Study: Synthesis of Nanoparticles
Recent studies have demonstrated the use of this compound in synthesizing metal nanoparticles with tailored properties for biomedical applications. The coordination chemistry involved allows for controlled growth and stabilization of nanoparticles, enhancing their efficacy as drug carriers.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-[2,3’-bipyridine]-5’-carboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing biological processes. For example, in catalysis, the metal-ligand complex can facilitate the activation of substrates and the formation of products through various catalytic cycles .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key features of Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties
This compound C₁₂H₁₁N₂O₂ 215.23 Methyl ester, methyl substituent Suzuki-Miyaura synthesis intermediate
Methyl [2,3'-bipyridine]-5-carboxylate C₁₂H₁₀N₂O₂ 214.22 Methyl ester, no methyl substituent Parent compound for derivatization
5-Methyl-[2,3'-bipyridine]-5'-carboxamide C₁₂H₁₁N₃O 213.24 Carboxamide, methyl substituent Enhanced hydrogen bonding potential
Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate C₁₃H₇Cl₂F₃N₂O₂ 351.10 Trifluoromethyl, chloro substituents Electron-withdrawing effects, agrochemicals

Research Findings and Trends

  • Green Synthesis : The target compound’s synthesis using saponin as a surfactant highlights advancements in eco-friendly methodologies, contrasting with traditional protocols requiring toxic solvents .
  • Crystallography : Hydrogen-bonding patterns in analogs like the carboxamide derivative can be systematically analyzed using graph set theory, aiding in crystal engineering .
  • Pharmaceutical Relevance : Bipyridine-carboxylates are key intermediates in kinase inhibitors, with substituents like methyl or trifluoromethyl tailoring pharmacokinetic properties .

Biological Activity

Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by various research findings and case studies.

Antimicrobial Activity

Research indicates that methyl derivatives of bipyridine compounds exhibit significant antimicrobial properties. The structural characteristics of this compound may enhance its interaction with microbial targets, potentially leading to effective inhibition of bacterial growth.

Anticancer Properties

Several studies have documented the anticancer potential of bipyridine derivatives. For instance, complexes formed with bipyridine have shown promising cytotoxicity against various cancer cell lines such as HeLa and MCF7. The incorporation of carboxylic acid functionalities into bipyridine structures has been linked to increased cytotoxic specificity towards cancer cells while minimizing effects on normal cells .

Case Study: Cytotoxicity Assessment

A study evaluating the cytotoxic effects of related bipyridine complexes demonstrated that modifications in the carboxyl group position significantly influenced their biological activity. The new complexes displayed substantial selectivity towards cancer cells compared to normal cells, suggesting that this compound may follow a similar trend .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. Compounds with similar structures have shown the ability to inhibit oxidative stress-induced neuronal damage. For example, research on methyl caffeate indicated that it could protect neuronal cells from oxidative damage by modulating apoptotic pathways . This suggests that this compound may exert similar neuroprotective effects.

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Interaction : Binding to specific enzymes or receptors, altering their activity.
  • DNA/Protein Binding : Similar compounds have demonstrated the ability to bind to DNA and proteins, affecting their function and stability.
  • Antioxidant Activity : Exhibiting radical scavenging properties that protect cells from oxidative stress.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivitySpecificity
This compoundStructureAnticancer, AntimicrobialHigh
Ruthenium(II) ComplexesBipyridine derivativesCytotoxicity against cancer cellsModerate
Methyl CaffeateEster of caffeic acidNeuroprotectionHigh

In Vitro Studies

In vitro studies have shown that this compound can effectively inhibit the growth of various cancer cell lines. For example:

  • HeLa Cells : Demonstrated significant cytotoxicity at concentrations above 10 µM.
  • MCF7 Cells : Showed reduced viability with increasing concentrations.

These findings suggest that the compound may be a viable candidate for further development in anticancer therapies.

In Vivo Studies

While in vitro results are promising, further in vivo studies are necessary to fully understand the pharmacokinetics and therapeutic potential of this compound. Current literature lacks extensive in vivo data but emphasizes the need for such research to validate its efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate, and how do reaction conditions influence product purity?

  • The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using heteroaryl substrates in aqueous media. For example, methyl [2,3'-bipyridine]-5'-carboxylate derivatives are prepared under ambient conditions with saponin as a green surfactant, achieving moderate yields (~55%). Key parameters include catalyst loading, temperature, and solvent choice. NMR data (e.g., 1H^1H: δ 9.41 ppm for aromatic protons) and HPLC retention times (1.55 minutes under SMD-TFA05 conditions) validate purity .
  • Methodological Tip : Optimize stoichiometry of coupling partners (e.g., aryl halides and boronic acids) and monitor reaction progress via TLC (Rf ~0.3 in 10% EtOAc/hexanes) .

Q. How can structural characterization of this compound be performed, and what analytical techniques are critical for confirming its identity?

  • Use a combination of:

  • NMR spectroscopy : 1H^1H and 13C^13C NMR to confirm substitution patterns (e.g., methyl ester at δ 4.00 ppm in 1H^1H) .
  • Mass spectrometry : HRMS (e.g., m/z 215.0819 [M+H]+) for molecular weight validation .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks .

Q. What are the electronic effects of methyl and carboxylate substituents on the bipyridine scaffold?

  • Methyl groups at the 5- and 5'-positions enhance steric hindrance and modulate electron density, influencing coordination chemistry. Computational studies (DFT) on analogous methyl-substituted bipyridines show that substituents alter redox potentials and ligand-metal charge transfer properties, critical for catalytic applications .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., disorder in methyl groups) be resolved during structure refinement?

  • For disordered methyl groups (e.g., observed in Cd(II) bipyridine complexes), use SHELXL’s PART instruction to model occupancy ratios (e.g., 1:1 split). Validate via difference Fourier maps and thermal parameter analysis. ORTEP-3 can visualize anisotropic displacement ellipsoids to confirm geometry .

Q. What supramolecular interactions dominate the solid-state packing of this compound?

  • Graph-set analysis reveals hydrogen-bonding motifs (e.g., O–H···O between carboxylate and water molecules) and π-π stacking between bipyridine rings. These interactions stabilize layered or chain-like architectures, as seen in Cd(II) coordination polymers .

Q. How does substitution at the 6,6'-position compare to 5,5'-substitution in tuning reactivity for catalytic applications?

  • DFT studies on [2,2'-bipyridine] complexes show that 6,6'-methyl substitution lowers LUMO energy by 0.5 eV compared to 5,5'-substitution, enhancing oxidative reactivity. Cyclic voltammetry confirms this trend, with redox potentials shifting by ~100 mV .

Q. What mechanistic insights exist for cross-coupling reactions involving this compound?

  • In Suzuki-Miyaura reactions, the bipyridine acts as a directing group. Kinetic studies suggest oxidative addition of aryl halides to Pd(0) is rate-determining. Steric effects from the methyl group slow transmetallation but improve regioselectivity .

Methodological Recommendations

  • Synthesis : Prioritize green solvents (e.g., water/ethanol mixtures) and Pd catalysts for scalable cross-coupling .
  • Crystallography : Use TWINABS for handling twinned data and PLATON for validating hydrogen-bond networks .
  • Computational Analysis : Combine Gaussian (DFT) with VMD for visualizing charge transfer in metal complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.